molecular formula C6H7NO2S B1528423 5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde CAS No. 1080060-62-3

5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B1528423
CAS No.: 1080060-62-3
M. Wt: 157.19 g/mol
InChI Key: JSYDCUWOVYIYKJ-UHFFFAOYSA-N
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Description

5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound containing a thiazole ring substituted with a hydroxyethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde typically involves the reaction of thiazole derivatives with appropriate reagents to introduce the hydroxyethyl and aldehyde functionalities. One common method includes the reaction of 2-aminothiazole with acetaldehyde under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 5-(1-Carboxyethyl)-1,3-thiazole-2-carbaldehyde.

    Reduction: 5-(1-Hydroxyethyl)-1,3-thiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals, particularly those targeting bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde involves its interaction with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Hydroxyethyl)-1,3-oxazole-2-carbaldehyde: Similar structure but with an oxazole ring instead of a thiazole ring.

    5-(1-Hydroxyethyl)-1,3-imidazole-2-carbaldehyde: Contains an imidazole ring, offering different electronic properties.

    5-(1-Hydroxyethyl)-1,3-pyrazole-2-carbaldehyde: Features a pyrazole ring, which may affect its reactivity and biological activity.

Uniqueness

5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both a hydroxyethyl group and an aldehyde group on a thiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-(1-hydroxyethyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4(9)5-2-7-6(3-8)10-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYDCUWOVYIYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(S1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol (1.96 g), 1M hydrochloric acid (8 mL) and acetone (20 mL) was stirred with heating under reflux for 3 hr. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The obtained residue was subjected to silica gel column chromatography, and the title compound (0.60 g, yield 39%) was obtained as a colorless oil from a fraction eluted with ethyl acetate-hexane (2:1, volume ratio). MS: 158 (MH+).
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde
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5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde
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5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde
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5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde
Reactant of Route 6
5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde

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